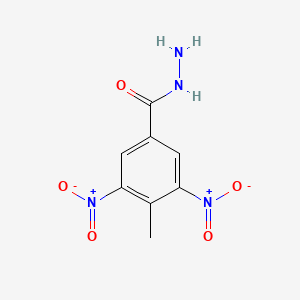

4-Methyl-3,5-dinitrobenzohydrazide

Description

Contextualization of 4-Methyl-3,5-dinitrobenzohydrazide in Nitrobenzohydrazide Chemistry

This compound belongs to the family of nitrobenzohydrazides, which are benzohydrazide (B10538) derivatives containing one or more nitro (-NO₂) groups on the aromatic ring. The fundamental structure is based on a benzohydrazide core, where the benzene (B151609) ring is functionalized. In this specific case, the substitutions are a methyl group at position 4 and two nitro groups at positions 3 and 5.

This substitution pattern is significant. The two nitro groups are strong electron-withdrawing groups, which decrease the electron density of the benzene ring and influence the reactivity of the hydrazide moiety. The methyl group, being a weak electron-donating group, provides a slight counter-effect. The parent compound for this molecule is likely 4-Methyl-3,5-dinitrobenzoic acid, a solid with a melting point of 155-158 °C. sigmaaldrich.com The synthesis of this compound would typically proceed through the conversion of this carboxylic acid to its corresponding methyl ester, Methyl 3,5-dinitrobenzoate (B1224709), followed by a reaction with hydrazine (B178648) hydrate (B1144303). nih.govekb.eg This is a standard and widely used method for preparing hydrazides from esters. nih.gov

Comparing it to similar structures provides further context:

3,5-Dinitrobenzohydrazide (B182385): This compound lacks the methyl group present in this compound. nih.gov The absence of the methyl group makes its aromatic ring slightly more electron-deficient.

p-Toluohydrazide (4-Methylbenzohydrazide): This molecule contains the 4-methyl group but lacks the two nitro groups. nih.gov Its chemical properties are dominated by the electron-donating character of the methyl group and the reactivity of the hydrazide, without the strong electronic influence of nitro substituents.

The presence of both the nitro groups and the hydrazide moiety makes this compound a candidate for investigation as a precursor in the synthesis of more complex molecules and as a potential energetic material.

Significance of the Hydrazide Moiety in Organic Synthesis and Medicinal Chemistry Research

The hydrazide functional group (-CONHNH₂) is an exceptionally important and versatile moiety in the fields of organic synthesis and medicinal chemistry. ekb.egmdpi.com It serves as a crucial building block, or synthon, for constructing a wide array of organic molecules, particularly heterocyclic compounds. nih.govmdpi.com

In organic synthesis , the hydrazide group's utility stems from its unique reactivity. It contains two nucleophilic nitrogen atoms and can react with various electrophiles. mdpi.com A primary application is in the synthesis of hydrazones through condensation with aldehydes and ketones. mdpi.comresearchgate.net These hydrazones are stable intermediates that can be further cyclized to form diverse five- and six-membered heterocyclic rings such as pyrazoles, oxadiazoles, and triazoles. nih.gov The hydrazide moiety is considered a powerful tool for generating molecular diversity. mdpi.com

In medicinal chemistry , the hydrazide group is a well-established pharmacophore found in numerous therapeutic agents. nih.govresearchgate.net The ability of the -NH- and C=O groups to form hydrogen bonds allows hydrazide-containing molecules to bind effectively to biological targets like enzymes and receptors. nih.gov The development of drug resistance and the need for new, less toxic therapeutic options have driven continued interest in synthesizing novel hydrazide derivatives. mdpi.comscilit.com These derivatives have demonstrated a wide spectrum of biological activities. nih.gov

| Examples of Hydrazide-Containing Drugs | Therapeutic Application |

| Isoniazid | Antituberculosis Agent nih.gov |

| Isocarboxazid | Antidepressant (MAO Inhibitor) nih.gov |

| Benserazide | Anti-Parkinson Agent nih.gov |

| Fonturacetam hydrazide | Nootropic and Anticonvulsant nih.gov |

| Nialamide | Antidepressant (MAO Inhibitor) nih.gov |

This table presents examples of established drugs that feature a hydrazide functional group, highlighting the moiety's importance in medicinal chemistry.

Overview of Research Trajectories for Dinitrobenzohydrazide Derivatives

Research into dinitrobenzohydrazide derivatives and related dinitrophenyl compounds generally follows trajectories dictated by the strong electron-withdrawing nature of the two nitro groups and the reactivity of the hydrazide or hydrazine function.

One significant area of research is the synthesis of novel heterocyclic compounds . Dinitrobenzohydrazides can be reacted with various diketones, ketoesters, or other bifunctional reagents to create complex heterocyclic systems. The electron-deficient aromatic ring can influence the reaction pathways and the properties of the final products.

Another major research trajectory is in medicinal and antimicrobial chemistry . The dinitrophenyl moiety itself is a component of various biologically active compounds. For instance, new derivatives of (2,4-dinitrophenyl) hydrazine have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, research into other nitro-containing scaffolds, like nitazoxanide (B1678950) derivatives, aims to develop new agents to combat infectious diseases and overcome antibiotic resistance. nih.gov The combination of the dinitroaromatic ring with the proven biological relevance of the hydrazide moiety makes dinitrobenzohydrazide derivatives attractive targets for synthesis and screening as potential antimicrobial or anticancer agents. nih.govresearchgate.net

Furthermore, the high nitrogen and oxygen content conferred by the dinitro and hydrazide groups suggests potential applications in the field of energetic materials . Compounds with multiple nitro groups on an aromatic ring are often investigated for their explosive or propellant properties. The hydrazide group can contribute to the energy content and sensitivity of the molecule.

Finally, these compounds are valuable as chemical reagents . For example, hydrazones derived from dinitrophenylhydrazine are classically used for the characterization and derivatization of aldehydes and ketones. researchgate.net Dinitrobenzohydrazide derivatives could similarly serve as reagents in analytical chemistry or as intermediates in multi-step organic syntheses.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3,5-dinitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O5/c1-4-6(11(14)15)2-5(8(13)10-9)3-7(4)12(16)17/h2-3H,9H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMPIZLTPQRBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Quantum Chemical Characterization of 4 Methyl 3,5 Dinitrobenzohydrazide and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of 4-Methyl-3,5-dinitrobenzohydrazide is determined by systematically applying various spectroscopic techniques. Each method offers unique insights into different aspects of the molecule's composition and connectivity.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While direct spectral data for this compound is not extensively published, the expected chemical shifts can be inferred from its precursors and structurally similar compounds, such as Methyl 3,5-dinitrobenzoate (B1224709) and p-Toluohydrazide. nih.govchemicalbook.com

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl group, and the hydrazide protons. The two aromatic protons on the dinitro-substituted ring are chemically equivalent and would appear as a singlet. The methyl protons, attached to the aromatic ring, will also produce a singlet. The hydrazide moiety has two different types of protons: the -NH and -NH2 protons. These are expected to appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration. For the related compound Methyl 3,5-dinitrobenzoate, aromatic protons are observed around 9.1-9.2 ppm, and the methyl ester protons are seen around 4.0 ppm. chemicalbook.comsigmaaldrich.com The methyl group on the ring in a toluic acid derivative would be expected around 2.4 ppm.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons (including those bearing the nitro groups, the methyl group, and the protons), and the methyl carbon. In Methyl 3,5-dinitrobenzoate, the carbonyl carbon appears around 162 ppm, the aromatic carbons range from 127 to 148 ppm, and the methyl ester carbon is at approximately 53 ppm. chemicalbook.comsigmaaldrich.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between neighboring protons, although in this specific molecule, limited proton-proton coupling is expected. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds like Methyl 3,5-dinitrobenzoate and p-Toluohydrazide. nih.govchemicalbook.comsigmaaldrich.com

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Ar-H | ~9.0 | ~127 |

| -CH₃ | ~2.5 | ~20 |

| -NH | Broad, variable | - |

| -NH₂ | Broad, variable | - |

| C=O | - | ~164 |

| C-CH₃ | - | ~140 |

| C-NO₂ | - | ~148 |

| C-C=O | - | ~135 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O, N-O, and C-H bonds.

Key expected vibrational frequencies include:

N-H Stretching: The hydrazide group will show stretching vibrations for the N-H bonds, typically in the range of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching appears around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group is found just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band for the carbonyl group (amide I band) is expected around 1650-1680 cm⁻¹.

NO₂ Stretching: The nitro groups will produce two distinct, strong absorption bands: an asymmetric stretching band around 1530-1560 cm⁻¹ and a symmetric stretching band around 1340-1370 cm⁻¹. researchgate.net

N-H Bending: The bending vibration for the N-H group (amide II band) occurs around 1600-1640 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Data from related compounds like 4-methyl-3-nitrobenzoic acid and Methyl 3,5-dinitrobenzoate support these assignments, showing strong nitro group vibrations around 1340 cm⁻¹ and carbonyl absorptions in the 1700 cm⁻¹ region (for the ester, which is slightly higher than the expected amide). researchgate.netnist.gov

Table 2: Characteristic IR Absorption Bands for this compound Frequencies are based on typical functional group regions and data from related compounds. researchgate.netnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Hydrazide) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-2960 |

| C=O (Amide I) | Stretching | 1650-1680 |

| N-H (Amide II) | Bending | 1600-1640 |

| NO₂ | Asymmetric Stretching | 1530-1560 |

| NO₂ | Symmetric Stretching | 1340-1370 |

| C=C (Aromatic) | Stretching | 1450-1600 |

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is crucial for determining the molecular weight and elemental composition of a compound.

For this compound (C₈H₈N₄O₅), the expected monoisotopic mass is approximately 240.05 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the hydrazino group (-NHNH₂), the nitro groups (-NO₂), and cleavage of the bond between the carbonyl group and the aromatic ring, leading to characteristic fragment ions. For example, the mass spectrum of the related p-Toluohydrazide shows a top peak at m/z 119, corresponding to the p-toluoyl cation. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈N₄O₅ |

| Nominal Mass | 240 g/mol |

| Exact Mass (Monoisotopic) | ~240.0498 Da |

| Key Fragment Ion (Predicted) | [M - NHNH₂]⁺ |

| Key Fragment Ion (Predicted) | [C₈H₅N₂O₄]⁺ (p-dinitro-toluoyl cation) |

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. The spectrum is influenced by the presence of chromophores, which are parts of the molecule that absorb light.

In this compound, the primary chromophore is the dinitro-substituted benzene (B151609) ring system conjugated with the carbonyl group. The presence of the nitro groups, which are strong electron-withdrawing groups, and the carbonyl group are expected to cause significant absorption in the UV region. The spectrum would likely show π → π* transitions associated with the aromatic system and n → π* transitions associated with the carbonyl and nitro groups. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity.

Theoretical Spectroscopic Predictions and Validation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are increasingly used to predict and validate experimental spectroscopic data. researchgate.net For a molecule like this compound, a theoretical model can be built, and its geometry can be optimized to find the lowest energy conformation.

Following optimization, vibrational frequencies (IR) and NMR chemical shifts can be calculated. researchgate.net These predicted spectra can be compared with the experimental data. A strong correlation between the calculated and observed spectra provides high confidence in the structural assignment. researchgate.net For instance, calculated IR frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method, improving the match with experimental results. This combined experimental and theoretical approach is a powerful strategy for unambiguous characterization. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. This technique determines the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and torsional angles.

Mechanistic Insights into Chemical Reactivity and Interactions of 4 Methyl 3,5 Dinitrobenzohydrazide Analogues

Computational Chemistry for Electronic Structure and Reactivity Profiling

Computational methods provide a lens into the electronic environment of molecules, offering predictions of their reactivity and the pathways they are likely to follow in chemical reactions. For 4-Methyl-3,5-dinitrobenzohydrazide analogues, these methods have been instrumental in characterizing their potential as radical scavengers.

Density Functional Theory (DFT) for Frontier Molecular Orbital (FMO) Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. A key aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are fundamental in predicting its chemical reactivity.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity and biological activity. nih.gov

In studies of 3,5-dinitrobenzohydrazide (B182385) derivatives, the HOMO is typically distributed over the hydrazone moiety and a substituted benzene (B151609) ring, while the LUMO is primarily located on the 3,5-dinitrobenzohydrazide ring. researchgate.net This separation of the FMOs indicates a potential for intramolecular charge transfer. The calculated HOMO-LUMO energy gaps for a series of 3,5-dinitrobenzohydrazide derivatives highlight differences in their reactivity, with lower energy gaps correlating with higher reactivity. researchgate.net

Analysis of Molecular Descriptors (Electronegativity, Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the FMOs, provide a quantitative measure of the reactivity of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) : Represents the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A lower hardness value indicates a higher reactivity.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Computational studies on 3,5-dinitrobenzohydrazide analogues have shown that these compounds generally act as electron donors, a characteristic indicative of their radical scavenging potential. nih.gov The calculated values for these descriptors, as shown in the table below for a selection of 3,5-dinitrobenzohydrazide derivatives, provide a comparative framework for their reactivity.

| Compound/Descriptor | Electronegativity (χ) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Compound 1 | 4.84 | 2.56 | 4.56 |

| Compound 2 | 4.15 | 2.21 | 3.90 |

| Compound 3 | 5.20 | 2.77 | 4.88 |

| Compound 4 | 4.53 | 2.36 | 4.35 |

| Compound 5 | 4.87 | 2.58 | 4.59 |

| Compound 6 | 4.34 | 2.18 | 4.32 |

Data derived from a computational study on 3,5-dinitrobenzohydrazide derivatives in the gas phase. nih.gov

Mechanistic Pathways of Radical Scavenging (HAT, SET-PT, SPLET)

The antioxidant activity of hydrazone compounds is primarily attributed to their ability to scavenge free radicals. Three principal mechanisms are considered for this process:

Hydrogen Atom Transfer (HAT) : The antioxidant directly donates a hydrogen atom to the free radical. This is a one-step process.

Single Electron Transfer-Proton Transfer (SET-PT) : The antioxidant first transfers an electron to the radical, forming a radical cation, which then deprotonates. This is a two-step process.

Sequential Proton Loss-Electron Transfer (SPLET) : The antioxidant first loses a proton to form an anion, which then donates an electron to the radical. This is also a two-step process.

Computational studies on 3,5-dinitrobenzohydrazide derivatives have explored these pathways to determine the most favorable mechanism under different conditions. researchgate.netnih.govresearchgate.net

Thermodynamic and Kinetic Parameters of Reactions (BDE, IP, PDE, PA, ETE)

The viability of each radical scavenging mechanism is assessed by calculating key thermodynamic and kinetic parameters:

Bond Dissociation Enthalpy (BDE) : The enthalpy change associated with the homolytic cleavage of a bond. A lower BDE for an X-H bond indicates a higher propensity for the HAT mechanism.

Ionization Potential (IP) : The energy required to remove an electron from the antioxidant. A lower IP favors the SET-PT mechanism.

Proton Dissociation Enthalpy (PDE) : The enthalpy change for the deprotonation of the radical cation. This is the second step in the SET-PT mechanism.

Proton Affinity (PA) : The negative of the enthalpy change for the protonation of the antioxidant anion. A lower PA favors the first step of the SPLET mechanism.

Electron Transfer Enthalpy (ETE) : The enthalpy change for the electron transfer from the antioxidant anion. This is the second step of the SPLET mechanism.

The following table presents calculated thermodynamic parameters for a representative 3,5-dinitrobenzohydrazide derivative, highlighting the favorability of different mechanisms in different environments.

| Parameter | Gas Phase (kcal/mol) | Water (kcal/mol) |

| BDE (N-H) | 85.2 | 87.1 |

| IP | 196.1 | 161.7 |

| PDE | 178.9 | 204.5 |

| PA | 221.7 | 45.3 |

| ETE | 82.1 | 104.9 |

Data derived from a computational study on a 3,5-dinitrobenzohydrazide derivative. researchgate.netnih.gov

These values indicate that in the gas phase, the HAT mechanism is generally preferred due to a lower BDE compared to the IP. In a polar solvent like water, the SPLET mechanism becomes more favorable, as evidenced by the significantly lower proton affinity. nih.govresearchgate.net

Influence of Substituents on Reaction Pathways and Selectivity

The electronic nature and position of substituents on the benzohydrazide (B10538) scaffold can significantly modulate the reactivity and selectivity of the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution, thereby affecting the FMO energies and the thermodynamic parameters of radical scavenging.

Solvation Effects on Reaction Mechanisms

The surrounding solvent environment plays a critical role in dictating the preferred reaction mechanism. The polarity of the solvent can stabilize or destabilize charged intermediates, thereby influencing the energetics of the SET-PT and SPLET pathways.

Computational studies employing implicit solvation models, such as the Polarizable Continuum Model (PCM), have shown that for 3,5-dinitrobenzohydrazide analogues, the HAT mechanism is the most favorable pathway in the gas phase and non-polar solvents. nih.govresearchgate.net However, in polar solvents like water, the SPLET mechanism is preferred. nih.govresearchgate.net This shift is attributed to the ability of polar solvents to stabilize the anionic intermediate formed in the first step of the SPLET mechanism, thus lowering the proton affinity (PA). The photodegradation of some nitroaromatic compounds has also been shown to be significantly influenced by the solvent, with enhanced reactivity observed in certain organic solvents compared to water, which can be attributed to specific interactions between the solvent and the excited state of the molecule. uci.edu

Structure Activity Relationship Sar and Ligand Design Principles in 4 Methyl 3,5 Dinitrobenzohydrazide Derivatives

Impact of Substituents on Biological Activities

The nature and position of substituents on the 4-Methyl-3,5-dinitrobenzohydrazide scaffold play a pivotal role in determining the biological properties of its derivatives.

The nitro group (NO₂) is a significant functional group in medicinal chemistry, known for its ability to modulate the biological activity of compounds. In the context of this compound, the two nitro groups on the benzene (B151609) ring are critical. These electron-withdrawing groups can influence the molecule's electronic properties, polarity, and potential to interact with biological targets.

The presence of nitro groups can enhance a drug's ability to target specific pathogens or organs. This is often achieved through selective toxicity or by promoting the release of nitric oxide, which has vasodilatory effects. The electron-withdrawing nature of nitro groups can also increase the stability of a drug molecule, improve its solubility, or enhance its binding affinity to receptors.

However, the nitro group can be considered both a pharmacophore (a group responsible for the drug's therapeutic effects) and a toxicophore (a group associated with toxicity).

Advanced Applications in Medicinal Chemistry and Chemical Biology Research of 4 Methyl 3,5 Dinitrobenzohydrazide Analogues

Exploration of Antimycobacterial Potentials

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of drug-resistant strains. nih.gov This has spurred intensive research into novel antimycobacterial agents, with 4-methyl-3,5-dinitrobenzohydrazide analogues showing significant promise.

Activity against Drug-Susceptible and Drug-Resistant Strains of Mycobacterium tuberculosis (Mtb)

Several studies have highlighted the potent activity of 3,5-dinitrobenzohydrazone derivatives against drug-susceptible Mtb. For instance, a series of sixteen 3,5-dinitrobenzoylhydrazone derivatives and their precursors were found to have minimum inhibitory concentrations (MICs) ranging from 0.24 to 7.8 μg/ml against the Mtb H37Rv strain. nih.gov Notably, this activity was maintained against multidrug-resistant (MDR-Mtb) clinical isolates, indicating that these compounds could be effective against strains that have developed resistance to current first-line drugs. nih.govnih.gov

Further research into 3,5-dinitrobenzamide (B1662146) derivatives containing fused ring moieties also revealed considerable in vitro antitubercular activity. nih.gov Specifically, certain N-((2-(4-fluorophenyl)/N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl)-3,5-dinitrobenzamides exhibited potent MIC values of 0.056-0.078 μg/mL against both the drug-sensitive H37Rv strain and two clinically isolated MDR-MTB strains. nih.gov Similarly, the discovery of 3,5-dinitrophenyl 1,2,4-triazoles has shown excellent and selective antimycobacterial activities against various Mtb strains, including clinically isolated multidrug-resistant ones. nih.gov The most potent of these compounds, S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols and their 3-nitro-5-(trifluoromethyl)phenyl analogues, demonstrated MICs as low as 0.03 μM, surpassing the efficacy of current first-line anti-TB drugs. nih.gov

Table 1: Antimycobacterial Activity of this compound Analogues

| Compound Class | Target Organism | MIC Range | Reference |

|---|---|---|---|

| 3,5-Dinitrobenzoylhydrazones | M. tuberculosis H37Rv & MDR-Mtb | 0.24 - 7.8 µg/mL | nih.gov |

| N-((2-substituted)-1,2,3,4-tetrahydroisoquinolin-6-yl)methyl)-3,5-dinitrobenzamides | M. tuberculosis H37Rv & MDR-Mtb | 0.056 - 0.078 µg/mL | nih.gov |

| S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols | M. tuberculosis H37Rv & MDR-Mtb | 0.03 µM | nih.gov |

Inhibition of Key Mycobacterial Enzymes (e.g., Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1))

A crucial target for many antimycobacterial compounds is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). sci-hub.st This enzyme is essential for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinans. nih.govplos.org Several families of compounds, including dinitrobenzamides, act as inhibitors of DprE1. nih.govresearchgate.net

The mechanism of inhibition by these nitroaromatic compounds involves the reduction of their nitro group by the FAD cofactor within DprE1, which forms a nitroso intermediate. nih.gov This intermediate then covalently binds to a cysteine residue (Cys387) in the active site of the enzyme, leading to its irreversible inhibition. nih.govnih.gov This covalent modification effectively blocks the synthesis of essential cell wall components, ultimately causing bacterial cell death. researchgate.net Docking studies have further elucidated the potential interactions between these dinitrobenzamide derivatives and the DprE1 binding pocket, providing a molecular basis for their potent antimycobacterial activity. nih.govnih.gov

Activity against Non-Tuberculous Mycobacteria (NTM)

While the primary focus has been on M. tuberculosis, some analogues have also shown activity against non-tuberculous mycobacteria (NTM). nih.gov NTM are a group of environmental mycobacteria that can cause a range of diseases in humans, particularly in immunocompromised individuals. nih.gov In a screening of sixteen 3,5-dinitrobenzoylhydrazone derivatives, one compound demonstrated activity against NTM. nih.gov Although the spectrum of activity against NTM appears to be more limited compared to their effects on Mtb, this finding suggests that with further structural modifications, it may be possible to develop dinitrobenzohydrazide analogues with broader antimycobacterial efficacy.

Investigation of Anticancer Activities

In addition to their antimycobacterial properties, analogues of this compound are being explored for their potential as anticancer agents. Their ability to induce programmed cell death and inhibit key signaling pathways in cancer cells makes them an interesting area of research.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.gov Several studies have demonstrated that derivatives of benzamide (B126) can induce apoptosis in various cancer cell lines. For instance, a novel imidazo-benzamide derivative, TBUEIB, was found to induce cytotoxicity and apoptosis in the A549 human lung adenocarcinoma cell line. nih.gov This was evidenced by increased expression of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Similarly, novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine derivatives have been shown to initiate apoptosis in colon cancer cells through both intrinsic and extrinsic pathways, involving a decrease in mitochondrial membrane potential and an increase in caspase-8 activity. nih.gov

Inhibition of c-Met Kinase Activity

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. nih.govnih.gov Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for anticancer drug development. nih.gov

Research has identified several classes of compounds that can inhibit c-Met kinase activity. For example, a series of 3H-imidazo[4,5-b]pyridines were developed as potent c-Met inhibitors, with one compound demonstrating excellent enzymatic and cellular activity, as well as in vivo tumor growth inhibition in a xenograft model. nih.gov Furthermore, imidazopyridine hydrazone derivatives have been shown to exert antiproliferative effects on lung and pancreatic cancer cells by potentially inhibiting receptor tyrosine kinases, including c-Met. nih.gov These findings suggest that the structural scaffold of this compound could be adapted to design novel and effective c-Met kinase inhibitors for cancer therapy.

Antioxidant and Enzyme Inhibition Studies

Hydrazone derivatives have demonstrated significant potential as antioxidants, primarily due to the presence of a crucial N-H bond which can participate in radical scavenging. impactfactor.org These compounds can interrupt the chain reactions of oxidation by neutralizing reactive oxygen species (ROS). impactfactor.org

Computational studies on heterocyclic hydrazone derivatives have elucidated their mechanisms for scavenging hydroperoxyl (HOO˙) and methylperoxyl (CH₃OO˙) radicals. impactfactor.org One key mechanism is the Sequential Proton Loss Electron Transfer (SPLET), where lower proton affinity (PA) and electron transfer enthalpy (ETE) values correlate with higher antioxidant activity. impactfactor.org

A study on six hydrazone derivatives revealed that N′-(4-(diethylamino)-2-hydroxy-benzylidene)-3,5-dinitrobenzohydrazide (compound 2 in the study) was a particularly potent scavenger of HOO˙ and CH₃OO˙ radicals in aqueous solutions. impactfactor.org Its calculated apparent rate constants (k_app_) were significantly high, indicating efficient radical neutralization. impactfactor.org This compound's activity was found to be superior to some natural antioxidants, highlighting its promise for use in physiological environments. impactfactor.org The antioxidant efficiency of these studied hydrazone derivatives was found to be comparable to the well-known synthetic antioxidant butylated hydroxyanisole (BHA). impactfactor.org

Table 1: Radical Scavenging Activity of a Potent Hydrazone Analogue (Compound 2) in Aqueous Solution

| Radical | Apparent Rate Constant (k_app) |

| HOO˙ | 1.8 × 10⁷ M⁻¹ s⁻¹ |

| CH₃OO˙ | 3.3 × 10⁶ M⁻¹ s⁻¹ |

Data sourced from a computational mechanistic and kinetic study. impactfactor.org

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). mdpi.com While AChE is predominant in a healthy brain, BChE activity tends to increase as neurodegenerative diseases like Alzheimer's progress, taking over the role of acetylcholine metabolism. mdpi.com Therefore, inhibitors of both AChE and BChE are valuable therapeutic targets. mdpi.comresearchgate.net

Hydrazone compounds have emerged as a promising class of cholinesterase inhibitors. nih.gov In a study of benzoyl hydrazones with a 4-hydroxy-3,5-dimethoxy phenyl ring, one derivative (compound 7f) showed the best inhibitory activity against both AChE and BChE within its series. nih.gov This highlights the potential of the hydrazone scaffold for developing new drugs for conditions like Alzheimer's disease. nih.gov While many inhibitors exist, including natural alkaloids and synthetic drugs, the structural versatility of hydrazones allows for fine-tuning of their inhibitory profiles. researchgate.netnih.gov

Tyrosinase is a copper-containing metalloenzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.gov Its inhibition is a key strategy for addressing hyperpigmentation issues and is also relevant in the food industry to prevent browning. nih.gov

A series of 3,5-dihydroxybenzoyl-hydrazineylidene analogues were synthesized and evaluated for their tyrosinase inhibitory potential. nih.gov The results showed a variable degree of inhibition, with the potency being highly dependent on the nature and position of substituents on the phenyl ring. nih.gov For instance, a derivative bearing a 4-methoxyphenyl (B3050149) moiety was the most potent in its series, with an IC₅₀ value of 55.39 ± 4.93 µM, and it exhibited a competitive mode of inhibition. nih.gov In contrast, introducing a 2-fluorophenyl group significantly reduced the inhibitory potency. nih.gov This demonstrates that electronic and steric factors, such as the placement of electron-donating or electron-withdrawing groups, play a critical role in the inhibitory activity of these analogues. nih.gov

Table 2: Tyrosinase Inhibition by Select Hydrazineylidene Analogues

| Compound Moiety | Inhibition at 100 µM | IC₅₀ Value (µM) |

| Unsubstituted Phenyl (11a) | 53.87% | 90.53 |

| 2-Fluorophenyl (11b) | 22.99% | Not Determined |

| 4-Methoxyphenyl | Not Specified | 55.39 |

| 4-Ethylphenyl (11l) | Not Specified | 87.54 |

Data sourced from a structure-based development study. nih.gov

Antimicrobial Activities Beyond Mycobacteria

Analogues of this compound, specifically derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, have demonstrated notable antimicrobial activity. Studies have shown these compounds to be effective against both Gram-positive and Gram-negative bacteria, including in their biofilm-embedded state.

The antibacterial efficacy of related structures has been documented against several key pathogens. For example, certain chromone (B188151) sulfonamide Schiff bases have shown significant activity by inhibiting Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant (MDR) isolates of Escherichia coli with Minimum Inhibitory Concentrations (MIC) of 150 µg/mL and 128 µg/mL, respectively. Another study on different hydrazide-hydrazone derivatives found them to be active against S. aureus and Salmonella Typhi.

Research on methyl gallate, a simple phenolic ester, has also demonstrated its ability to inhibit the adhesion and invasion of Salmonella Typhimurium in host cells. This suggests that compounds with related structural motifs could interfere with bacterial virulence mechanisms. While broad-spectrum activity is a known characteristic of many hydrazone derivatives, specific data on their efficacy against anaerobic bacteria like Clostridium difficile is not extensively documented in the reviewed literature. impactfactor.org

Table 3: Minimum Inhibitory Concentration (MIC) of a Chromone Sulfonamide Derivative (1a) Against Resistant Bacteria

| Bacterial Strain | MIC (µg/mL) |

| MRSA PH217 (S. aureus) | 150 |

| MDR E. coli | 128 |

Data sourced from a comparative study on antibacterial efficacy.

Antifungal Properties (e.g., Candida albicans)

Analogues of this compound, particularly those based on the 3,5-dinitrobenzoate (B1224709) scaffold, have demonstrated notable antifungal activity against various strains of Candida, a significant cause of fungal infections in humans. nih.govresearchgate.net Research has shown that esters derived from 3,5-dinitrobenzoic acid exhibit greater antifungal potency than the parent acid itself. nih.gov

Studies on methyl 3,5-dinitrobenzoate (MDNB), a close structural relative, revealed its ability to inhibit the growth of all tested Candida albicans strains with minimum inhibitory concentrations (MIC) ranging from 0.27 to 1.10 mM. nih.govnih.gov Further investigation into the fungicidal potential of these compounds showed that MDNB had fungicidal effects against several C. albicans strains. nih.gov The development of a nanoemulsion form of MDNB (MDNB-NE) enhanced its efficacy against certain strains, highlighting the potential for formulation strategies to improve antifungal activity. nih.gov For instance, the MDNB-nanoemulsion was more effective against C. albicans ATCC 90028, with a minimum fungicidal concentration (MFC) of 1.10 mM compared to 2.21 mM for the free compound. nih.gov

Another related compound, ethyl 3,5-dinitrobenzoate, also exhibited potent antifungal activity against Candida albicans (MIC = 0.52 mM), Candida krusei (MIC = 4.16 mM), and Candida tropicalis (MIC = 2.08 mM). researchgate.net The structural variations among these nitrobenzoate analogues appear to influence their level of antifungal activity, suggesting that modifications to the core structure could lead to the development of more potent antifungal agents. researchgate.net Molecular modeling studies suggest that the antifungal mechanism of compounds like MDNB may be multi-targeted within C. albicans. nih.govnih.gov

Table 1: Antifungal Activity of 3,5-Dinitrobenzoate Analogues against Candida albicans

| Compound | Strain | MIC (mM) | MFC (mM) | Fungicidal Effect |

| Methyl 3,5-dinitrobenzoate (MDNB) | ATCC 90028 | 1.10 | 2.21 | Yes |

| MDNB Nanoemulsion (MDNB-NE) | ATCC 90028 | 1.10 | 1.10 | Yes |

| MDNB | PLA5 | 0.27 | 0.55 | Yes |

| MDNB-NE | PLA5 | 0.27 | 0.55 | Yes |

| MDNB | PLA15 | 0.27 | 0.55 | Yes |

| MDNB-NE | PLA15 | 0.27 | 0.55 | Yes |

| MDNB | PLA1 | 1.10 | >4.40 | No |

| MDNB-NE | PLA1 | 1.10 | >4.40 | No |

| Ethyl 3,5-dinitrobenzoate | N/A | 0.52 | N/A | N/A |

Data sourced from multiple studies. nih.govresearchgate.net MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration). A fungicidal effect is noted when MFC/MIC is ≤ 4.

Antichlamydial Activities and Associated Molecular Targets

The 3,5-dinitrobenzohydrazide (B182385) scaffold is a crucial component in the development of selective antichlamydial compounds. acs.org Early structure-activity relationship (SAR) studies identified the 3,5-dinitrobenzhydrazide moiety as being optimal for the "A-ring" in a series of benzal acylhydrazone-based antichlamydials. acs.org These compounds have been investigated for their ability to inhibit the formation of chlamydial inclusions and reduce the yield of progeny elementary bodies (EBs). acs.org

Recent research has focused on creating third-generation selective antichlamydials (SACs) to improve upon earlier versions that had poor pharmaceutical properties. acs.org This led to the development of acylpyrazoline-based compounds, which are 2- to 5-fold more potent than the second-generation leads. acs.org These newer analogues demonstrate minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) of 10–25 μM against Chlamydia trachomatis and Chlamydia muridarum. acs.org

A key molecular target for this class of compounds has been identified as GrgA, a Chlamydia-specific transcription factor. acs.org It has been observed that a specific point mutation in the grgA gene, resulting in an R51G substitution in the GrgA protein, confers a low level of resistance to these selective antichlamydials in C. muridarum. acs.org This finding strongly suggests that the antichlamydial activity of these hydrazide analogues is, at least in part, mediated through their interaction with the GrgA protein. acs.org

Table 2: Antichlamydial Activity of Hydrazide Analogues

| Compound Type | Organism | MIC (μM) | MBC (μM) | Molecular Target |

| Acylpyrazoline-based SACs | C. trachomatis | 10-25 | 10-25 | GrgA acs.org |

| Acylpyrazoline-based SACs | C. muridarum | 10-25 | 10-25 | GrgA acs.org |

Data represents the range of activity for newly developed third-generation Selective Antichlamydials (SACs). acs.org MIC (Minimal Inhibitory Concentration), MBC (Minimal Bactericidal Concentration).

Other Reported Biological Activities (e.g., Anti-inflammatory, Antidepressant, Anticonvulsant)

The hydrazone functional group (R₁R₂C=NNR₃R₄), which is central to the structure of this compound, is a versatile pharmacophore found in compounds with a wide array of biological activities. nih.gov Research into various hydrazone derivatives has revealed potential therapeutic applications beyond antimicrobial effects.

Anti-inflammatory: Hydrazones and their derivatives are recognized for exhibiting significant anti-inflammatory properties. nih.gov The search for novel anti-inflammatory agents is driven by the need to overcome the gastrointestinal side effects associated with current nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Studies on various N-(substituted benzylidene)acetohydrazide derivatives have identified compounds with potent anti-inflammatory activity in carrageenan-induced paw edema models. For example, derivatives with 4-chloro, 4-dimethylamino, and 4-nitro substitutions showed 66.7%, 61.7%, and 63.2% inhibition, respectively. nih.gov Another study found a thiazole-hydrazine derivative to be a more potent inhibitor of the acute phase bone marrow response than the standard drug meloxicam. nih.gov These findings underscore the potential of the hydrazone scaffold as a basis for developing new anti-inflammatory drugs.

Antidepressant: Research into structurally related heterocyclic compounds has shown potential for antidepressant-like activity. A series of (+/-)-4,5-dihydro-4-phenyl-3H-1,3-benzodiazepine derivatives were synthesized and evaluated, with some analogues showing antidepressant-like effects in preclinical models. nih.govnih.gov One promising compound, (+/-)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine, was found to be comparable to the tricyclic antidepressant amitriptyline (B1667244) in its ability to inhibit norepinephrine (B1679862) and serotonin (B10506) reuptake. nih.gov Unlike many tricyclic antidepressants, this compound appeared to lack significant anticholinergic activity, a common source of undesirable side effects. nih.gov

Anticonvulsant: The hydrazone moiety is also a feature in compounds designed for anticonvulsant activity. nih.gov Furthermore, other nitrogen-containing heterocyclic structures have been extensively studied for this purpose. For instance, two series of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl]-3-aryl-pyrrolidine-2,5-dione derivatives were synthesized and tested for anticonvulsant effects. nih.gov Compounds featuring a substituted aromatic ring at the 3-position of the pyrrolidine-2,5-dione core exhibited strong anticonvulsant activity in the maximal electroshock (MES) seizure test, with ED₅₀ values ranging from 29 to 48 mg/kg. nih.gov Similarly, various compounds incorporating a 1,2,4-triazole (B32235) ring have shown significant anticonvulsant properties in both MES and pentylenetetrazole-induced seizure models. nih.gov

Q & A

Q. What are the typical synthetic protocols for preparing 4-methyl-3,5-dinitrobenzohydrazide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves hydrazide formation via condensation of 4-methyl-3,5-dinitrobenzoyl chloride with hydrazine hydrate. Key steps include:

- Nitro group stability : Use anhydrous conditions to prevent hydrolysis of nitro groups during benzoyl chloride preparation.

- Temperature control : Maintain 0–5°C during hydrazine addition to avoid side reactions (e.g., over-substitution).

- Solvent selection : Ethanol or THF is preferred for solubility and controlled reactivity .

Optimization involves adjusting molar ratios (hydrazine:benzoyl chloride ≥ 2:1) and post-synthesis purification via recrystallization from ethanol/water mixtures.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm hydrazide linkage (N–H stretch at 3200–3300 cm⁻¹, C=O at ~1650 cm⁻¹) and nitro groups (asymmetric/symmetric stretches at 1520 and 1340 cm⁻¹) .

- NMR : Use DMSO-d₆ for solubility. ¹H NMR shows methyl protons (~2.5 ppm) and hydrazide NH protons (~10–11 ppm). ¹³C NMR verifies carbonyl (165–170 ppm) and aromatic carbons .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in coordination chemistry?

Methodological Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess electron density distribution. The nitro and hydrazide groups act as electron-withdrawing moieties, favoring coordination with transition metals (e.g., Cu²⁺, Ni²⁺) .

- Molecular docking : Simulate binding to metal centers to predict stability constants and ligand field effects. Compare with experimental XRD data (e.g., bond lengths and angles) .

Q. What strategies resolve contradictions in reported biological activity data for hydrazide derivatives?

Methodological Answer:

- Dose-response studies : Use standardized assays (e.g., Ames test for mutagenicity) to validate conflicting results. For example, nitro groups may exhibit dual behavior (mutagenic vs. radioprotective) depending on redox conditions .

- Metabolite profiling : Employ LC-MS to identify degradation products or reactive intermediates (e.g., nitroso derivatives) that may alter biological outcomes .

Q. How can substituent effects on the benzene ring modulate the photostability of this compound?

Methodological Answer:

- UV-Vis spectroscopy : Track degradation under controlled light exposure (λ = 254–365 nm). Electron-withdrawing groups (e.g., –NO₂) enhance conjugation, reducing photodegradation rates compared to –OCH₃ or –Cl substituents .

- Accelerated aging studies : Use Arrhenius modeling to extrapolate shelf-life under varying temperatures and humidity.

Q. What methodologies are recommended for designing hydrazide derivatives with enhanced DNA-binding affinity?

Methodological Answer:

- Structure-activity relationship (SAR) : Introduce planar substituents (e.g., pyridyl or quinoline) to promote intercalation.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to correlate substituent polarity with affinity .

- Crystallography : Resolve co-crystal structures with DNA to identify key interactions (e.g., hydrogen bonds with phosphate backbone) .

Specialized Methodological Considerations

Q. How to analyze nitro group reduction pathways in catalytic hydrogenation of this compound?

Methodological Answer:

Q. What experimental designs minimize artifacts in cytotoxicity assays for this compound?

Methodological Answer:

- Control groups : Include a nitro-free analog to isolate nitro-specific effects.

- Resazurin assay validation : Pre-test compound solubility in DMSO/PBS to avoid false positives from precipitation.

- Reactive oxygen species (ROS) scavengers : Add catalase or NAC to distinguish direct cytotoxicity from oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.